An In-Depth Technical Guide to (5-(Ethoxycarbonyl)furan-2-yl)boronic acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (5-(Ethoxycarbonyl)furan-2-yl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structural features, combining a furan ring, an ethoxycarbonyl group, and a boronic acid moiety, make it a versatile reagent for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for researchers in drug development.
Chemical Identity and Properties
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is an organic compound with the following identifiers:
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid
| Property | Value | Source |
| Molecular Weight | 183.95 g/mol | [1][2] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥97% | [1] |
| Storage | Inert atmosphere, store in freezer under -20°C | [2] |
| Application | Pharmaceutical intermediate | [1] |
Synthesis
Proposed Synthetic Pathway
A common strategy for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. For the target molecule, the likely starting material would be ethyl 5-bromofuran-2-carboxylate.
General Experimental Protocol (Hypothetical)
Materials:
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Ethyl 5-bromofuran-2-carboxylate
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n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
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Triisopropyl borate (B(O-iPr)₃) or Trimethyl borate (B(OMe)₃)
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Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
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Hydrochloric acid (HCl)
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Standard glassware for anhydrous reactions
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Formation of the Organometallic Reagent:
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To a solution of ethyl 5-bromofuran-2-carboxylate in anhydrous THF under an inert atmosphere at -78 °C, slowly add a solution of n-BuLi.
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Alternatively, activate Mg turnings and add a solution of ethyl 5-bromofuran-2-carboxylate in anhydrous THF to initiate Grignard reagent formation.
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Borylation:
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To the resulting organometallic solution, add triisopropyl borate or trimethyl borate dropwise at -78 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification:
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The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired (5-(Ethoxycarbonyl)furan-2-yl)boronic acid.
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Applications in Organic Synthesis
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is a key intermediate in the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the furan ring and various aryl, heteroaryl, or vinyl halides or triflates.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
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(5-(Ethoxycarbonyl)furan-2-yl)boronic acid
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Aryl or heteroaryl halide (e.g., bromide or iodide)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., potassium carbonate, cesium carbonate)
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Solvent (e.g., dioxane, toluene, DMF, with water)
Procedure:
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To a reaction vessel, add (5-(Ethoxycarbonyl)furan-2-yl)boronic acid, the aryl/heteroaryl halide, and the base.
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Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
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Add the degassed solvent(s) and the palladium catalyst.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
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Cool the reaction to room temperature and perform an aqueous work-up.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
Furan-containing compounds exhibit a wide range of biological activities, and boronic acids are increasingly incorporated into drug candidates. While specific signaling pathways involving (5-(Ethoxycarbonyl)furan-2-yl)boronic acid are not documented, its utility as a building block allows for the synthesis of compounds with potential therapeutic applications. Furan derivatives have been investigated for various pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.
For instance, a related compound, (5-(methoxycarbonyl)furan-2-yl)boronic acid, has been used in the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids which have demonstrated antitumor activity. This suggests that derivatives of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid could also be explored for similar applications.
Conclusion
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is a valuable and versatile reagent for organic synthesis. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it a crucial building block for the synthesis of complex organic molecules. For researchers and scientists in drug development, this compound offers a gateway to novel furan-containing structures with the potential for significant biological activity. Further exploration of its reactivity and the biological properties of its derivatives is a promising area for future research.
References
- 1. 5-(ethoxycarbonyl)furan-2-boronic acid, CasNo.1150114-44-5 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 2. 1150114-44-5|(5-(Ethoxycarbonyl)furan-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 5-(Ethoxycarbonyl)furan-2-boronic acid | C7H9BO5 | CID 46739470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
